molecular formula C15H14ClN B11949550 N-(2-Chlorobenzylidene)-2,4-xylidine CAS No. 82821-34-9

N-(2-Chlorobenzylidene)-2,4-xylidine

Cat. No.: B11949550
CAS No.: 82821-34-9
M. Wt: 243.73 g/mol
InChI Key: HLXNFIRFPSRRFO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-2,4-xylidine is a Schiff base derived from the condensation of 2,4-xylidine (2,4-dimethylaniline) and 2-chlorobenzaldehyde. Its structure features an imine (-CH=N-) group bridging the aromatic 2-chlorobenzylidene moiety and the 2,4-dimethyl-substituted aniline ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as chromene derivatives. For instance, it has been employed in the synthesis of tetrahydro-4H-chromene-3-carbonitrile derivatives via reactions with diarylidene cyclohexanone and malononitrile .

Key structural attributes include:

  • Substituents: A 2-chloro group on the benzylidene ring and 2,4-dimethyl groups on the aniline ring.
  • Reactivity: The imine group facilitates nucleophilic additions and cyclization reactions, making it valuable for constructing complex heterocyclic systems.

Properties

CAS No.

82821-34-9

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H14ClN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-10H,1-2H3

InChI Key

HLXNFIRFPSRRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-2,4-xylidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,4-xylidine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-2,4-xylidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzylidene)-2,4-xylidine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline

Structural Differences :

  • The chloro substituent is positioned at the para (4-) position on the benzylidene ring instead of the ortho (2-) position.
  • Crystallographic Data : X-ray diffraction studies reveal a planar geometry with an E-configuration of the imine bond. The dihedral angle between the benzylidene and aniline rings is 5.4°, indicating near-coplanarity .

Functional Implications :

Cymiazole Hydrochloride (N-[(2EZ)-3-Methylthiazol-2(3H)-ylidene]-2,4-xylidine Hydrochloride)

Structural Differences :

  • Replaces the 2-chlorobenzylidene group with a 3-methylthiazol-2(3H)-ylidene moiety.
  • Contains a hydrochloride salt form.

Functional Implications :

  • The thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing pesticidal activity. Cymiazole is classified as an acaricide (formamidine class) and lacks the aromatic chloro substituent found in the parent compound .

2,4-Xylidine (2,4-Dimethylaniline)

Structural Differences :

  • The parent amine lacks the imine and benzylidene groups.

Functional and Toxicological Implications :

  • Metabolism : In mammals, 2,4-xylidine is a metabolite of lidocaine, undergoing hydroxylation and conjugation. In rats, 12.4% of administered lidocaine is excreted as 2,4-xylidine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Substituents Applications/Properties References
N-(2-Chlorobenzylidene)-2,4-xylidine 2-Cl, 2,4-(CH₃)₂ Synthetic intermediate for chromenes
N-[(E)-4-Cl-Benzylidene]-2,4-xylidine 4-Cl, 2,4-(CH₃)₂ Crystallographic model compound
Cymiazole Hydrochloride Thiazolylidene, 2,4-(CH₃)₂, HCl Acaricide (formamidine class)
2,4-Xylidine 2,4-(CH₃)₂ Lidocaine metabolite, industrial use

Research Findings and Implications

  • Its reactivity with acetic anhydride and benzoyl chloride highlights its versatility in forming amides and heterocyclic fused rings .
  • Electronic Effects : The position of the chloro substituent (ortho vs. para ) influences electron distribution, which may affect the compound’s stability and reactivity in catalytic or photochemical applications .

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